2-Carbamoyl-4-cyclopropoxynicotinic acid
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Overview
Description
2-Carbamoyl-4-cyclopropoxynicotinic acid is an organic compound with the molecular formula C10H10N2O4. This compound belongs to the class of nicotinic acids, which are derivatives of pyridine. The presence of a carbamoyl group and a cyclopropoxy group attached to the nicotinic acid core makes this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-4-cyclopropoxynicotinic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nicotinic acid derivative with a cyclopropylamine can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Carbamoyl-4-cyclopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or cyclopropoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Carbamoyl-4-cyclopropoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Carbamoyl-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Nicotinic Acid: A simpler derivative of pyridine with a carboxyl group.
Cyclopropylamine: A compound with a cyclopropyl group attached to an amine.
Carbamoyl Derivatives: Compounds with a carbamoyl group attached to various organic backbones.
Uniqueness: 2-Carbamoyl-4-cyclopropoxynicotinic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2O4 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2-carbamoyl-4-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c11-9(13)8-7(10(14)15)6(3-4-12-8)16-5-1-2-5/h3-5H,1-2H2,(H2,11,13)(H,14,15) |
InChI Key |
LEGAKTKZICGXOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C(=O)N)C(=O)O |
Origin of Product |
United States |
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